molecular formula Fe2O5Sr2 B079833 Diiron distrontium pentaoxide CAS No. 12324-75-3

Diiron distrontium pentaoxide

Cat. No.: B079833
CAS No.: 12324-75-3
M. Wt: 366.9 g/mol
InChI Key: GKHGYOYJUWWDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diiron distrontium pentaoxide is a useful research compound. Its molecular formula is Fe2O5Sr2 and its molecular weight is 366.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12324-75-3

Molecular Formula

Fe2O5Sr2

Molecular Weight

366.9 g/mol

IUPAC Name

distrontium;iron(3+);oxygen(2-)

InChI

InChI=1S/2Fe.5O.2Sr/q2*+3;5*-2;2*+2

InChI Key

GKHGYOYJUWWDJG-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Sr+2].[Sr+2]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Sr+2].[Sr+2]

Other CAS No.

12023-91-5
12324-75-3
12023-25-5

Origin of Product

United States

Q & A

Q. What synthesis methods ensure phase-pure diiron distrontium pentaoxide?

Combine stoichiometric Fe₂O₃ and SrCO₃, calcine at 1000–1200°C under inert gas (e.g., argon) with intermediate grinding. Verify phase purity via XRD, comparing peaks to structural analogs like Sr₂PrGaO₅. Elemental analysis (EDS/ICP-MS) confirms stoichiometry .

Q. How is X-ray diffraction (XRD) applied to determine the crystal structure?

Use high-resolution XRD (Cu-Kα, 2θ = 10–90°) with Rietveld refinement (e.g., GSAS software). Reference space groups (e.g., Pnma from Sr₂PrGaO₅) to model atomic positions. Cross-validate bond distances with EXAFS data for Fe-O coordination .

Q. What are the foundational steps for characterizing thermal stability?

Perform thermogravimetric analysis (TGA) coupled with mass spectrometry to track mass loss. Use differential scanning calorimetry (DSC) to identify phase transitions. Compare decomposition pathways under oxidative vs. inert atmospheres .

Advanced Research Questions

Q. How can contradictions in magnetic susceptibility data be resolved?

Conduct SQUID magnetometry (0.1–7 T) across temperatures (2–300 K). Correlate magnetic behavior with synthesis conditions (e.g., oxygen partial pressure). Validate Fe oxidation states via XPS and Mössbauer spectroscopy to isolate stoichiometry effects .

Q. What advanced techniques elucidate the electronic structure of diiron centers?

X-ray absorption spectroscopy (XAS) at the Fe K-edge (7112 eV) provides coordination geometry (EXAFS) and oxidation states (XANES). Compare with Feiite (IMA-classified diiron-titanium pentaoxide) to interpret ligand-field interactions . Pair with density functional theory (DFT) calculations for electronic structure modeling .

Q. How are catalytic mechanisms in oxidation reactions studied?

Use in-situ FTIR or Raman spectroscopy to identify reactive intermediates (e.g., peroxo species). Isotopic labeling (¹⁸O₂) with mass spectrometry tracks oxygen transfer pathways. Kinetic profiling (e.g., Arrhenius plots) under varied pressures distinguishes rate-limiting steps .

Q. What methodologies address discrepancies in reported oxygen mobility?

Apply oxygen isotopic exchange (OIE) experiments with depth-profiling SIMS. Couple with neutron diffraction to map oxygen vacancy distributions. Contrast with electrical conductivity measurements to link ionic mobility with crystallographic defects .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate XRD, XPS, and EXAFS to distinguish intrinsic properties from impurity phases. For example, Fe³⁺/Fe²⁺ ratios from XPS should align with Mössbauer-derived magnetic hyperfine parameters .
  • Experimental Design : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on catalytic vs. magnetic properties. For synthesis, adhere to IMA guidelines for mineralogical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.